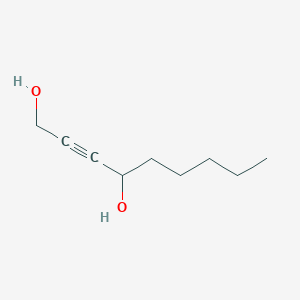
Non-2-yne-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Non-2-yne-1,4-diol, also known as 2-butyn-1,4-diol, is an organic compound with the molecular formula C₄H₆O₂. It is a colorless, hygroscopic solid that is soluble in water and polar organic solvents. This compound is significant in various chemical processes and industrial applications due to its unique structure, which includes both an alkyne and two hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Non-2-yne-1,4-diol can be synthesized through the Reppe synthesis, where formaldehyde and acetylene are the reactants. The reaction typically occurs in the presence of a copper-bismuth catalyst at temperatures ranging from 90°C to 150°C and pressures from 1 to 20 bar .
Industrial Production Methods
The industrial production of this compound involves similar conditions as the laboratory synthesis but on a larger scale. The use of copper-bismuth catalysts coated on an inert material is common to ensure high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Non-2-yne-1,4-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mucochloric acid when reacted with chlorine and hydrochloric acid.
Reduction: Hydrogenation of this compound can produce 1,4-butanediol and 2-butene-1,4-diol.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Chlorine and hydrochloric acid are used to oxidize this compound to mucochloric acid.
Reduction: Hydrogen gas in the presence of a suitable catalyst, such as palladium, is used for hydrogenation.
Major Products
Mucochloric Acid: Formed through oxidation.
1,4-Butanediol and 2-Butene-1,4-diol: Formed through hydrogenation.
Scientific Research Applications
Non-2-yne-1,4-diol has several applications in scientific research and industry:
Mechanism of Action
The mechanism of action of Non-2-yne-1,4-diol involves its ability to participate in various chemical reactions due to the presence of both alkyne and hydroxyl functional groups. The hydroxyl groups can form hydrogen bonds, making the compound highly reactive in substitution and oxidation reactions. The alkyne group allows for hydrogenation and other addition reactions, making it a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: Similar in structure but lacks the alkyne group.
2-Butene-1,4-diol: Similar but contains a double bond instead of a triple bond.
1,4-Dihydroxy-2-butyne: Another name for Non-2-yne-1,4-diol.
Uniqueness
This compound is unique due to its combination of an alkyne and two hydroxyl groups, which allows it to participate in a wide range of chemical reactions. This makes it a valuable intermediate in the synthesis of various industrial and pharmaceutical compounds .
Properties
CAS No. |
98262-70-5 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
non-2-yne-1,4-diol |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h9-11H,2-4,6,8H2,1H3 |
InChI Key |
YLEIGAZAABEZHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C#CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


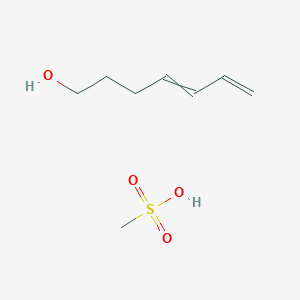
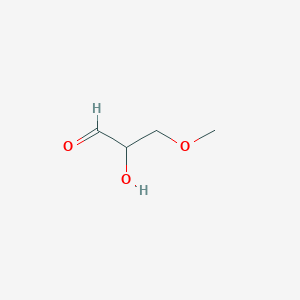

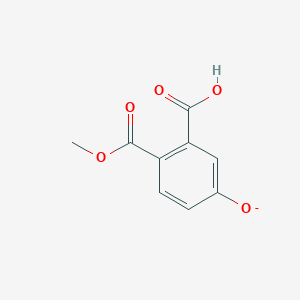
![Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol](/img/structure/B14331089.png)
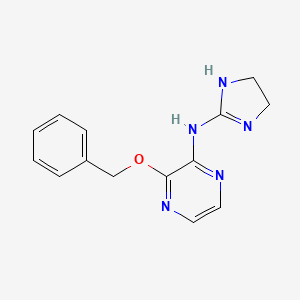
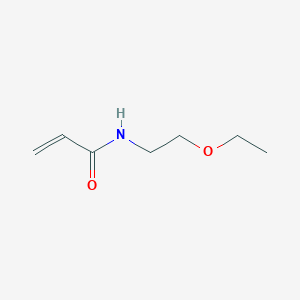
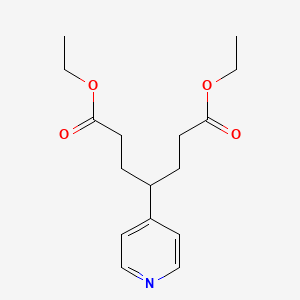
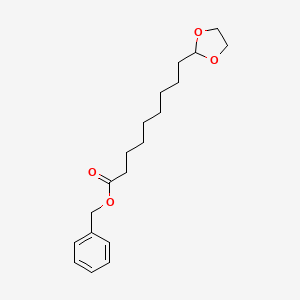
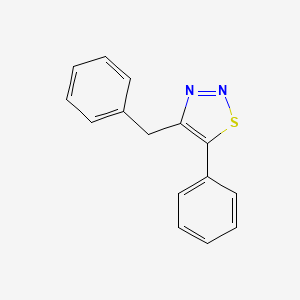
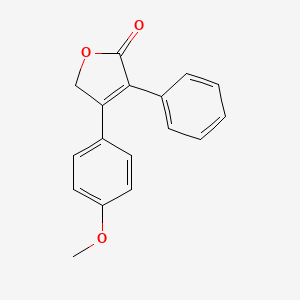
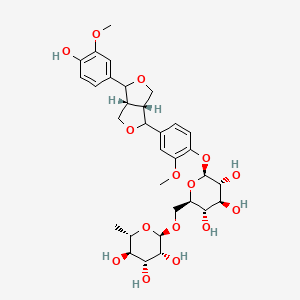
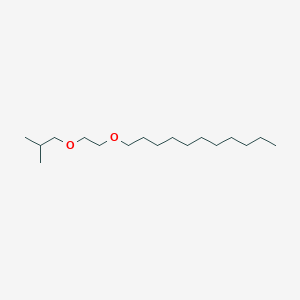
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene](/img/structure/B14331168.png)
